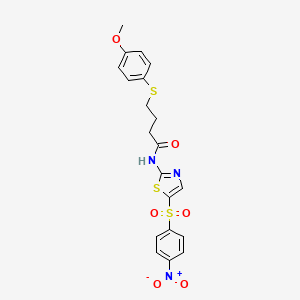

4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

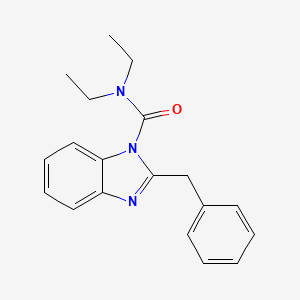

The compound 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide is a heterocyclic compound that is likely to exhibit biological activity due to the presence of various functional groups and heteroatoms in its structure. Heterocyclic compounds are known for their diverse biological activities, which makes them a significant focus in medicinal chemistry research .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from organic acids, which are converted into esters, then hydrazides, and subsequently into the desired heterocyclic thiols . For the compound , a similar synthetic route may involve the initial formation of an appropriate ester, followed by conversion into a hydrazide, and finally cyclization to form the thiazole ring. The thioether and sulfonamide functionalities would be introduced through subsequent reactions, possibly involving nucleophilic substitution and condensation steps.

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of a thiazole ring, a methoxyphenyl group, and a nitrophenylsulfonyl group would be expected to show characteristic signals and fragments in the spectroscopic data.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, a thiadiazole derivative can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . The reactivity of the thiazole ring in the target compound may also allow for nucleophilic substitutions, potentially leading to the formation of new heterocyclic structures or the introduction of additional substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. The presence of a nitro group and a sulfonamide could confer acidic properties, while the thioether and thiazole moieties might contribute to the compound's nucleophilic character. The compound's solubility, melting point, and stability would be determined by its overall polarity and molecular interactions .

Relevant Case Studies

While there are no direct case studies on the compound , related compounds have been studied for their biological activities. For example, similar butanamide derivatives have been screened for their lipoxygenase inhibitory activities, showing moderately good activities . Another study on butanamide derivatives with a tetrazolylthio moiety revealed potent gastric acid antisecretory activity in rats . These studies suggest that the compound may also possess interesting biological properties worthy of investigation.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Research has demonstrated the synthesis of various heterocyclic compounds containing sulfonamide thiazole moiety, which includes derivatives related to the chemical structure . These compounds have shown promising results in anticonvulsant activity, with some providing significant protection against picrotoxin-induced convulsions (Farag et al., 2012).

Nonlinear Optical Materials

Another application is in the field of nonlinear optical (NLO) materials. Specific sulfonamide chromophores, akin to the chemical structure , have been used in films for spin-coating on glass surfaces. These have shown potential in the formation of diffraction grating in a guest-host system, indicating their use in advanced optical technologies (Kucharski et al., 2010).

Lipoxygenase Inhibition

Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their ability to inhibit lipoxygenase enzymes. This is significant in the context of researching new anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).

Photodynamic Therapy

In the medical field, particularly in cancer treatment, compounds like the specified chemical have been used in the synthesis of new zinc phthalocyanine. These compounds have shown high singlet oxygen quantum yield and are being explored for their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antimicrobial Properties

Thiazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. This includes activity against various bacterial and fungal strains, positioning these compounds as potential templates for new antimicrobial agents (Sahin et al., 2012).

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S3/c1-29-15-6-8-16(9-7-15)30-12-2-3-18(24)22-20-21-13-19(31-20)32(27,28)17-10-4-14(5-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSYEIMXKKDGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-(4-(4-Methoxyphenyl)piperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B3007761.png)

![4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3007762.png)

![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)

![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)

![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)

![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3007777.png)